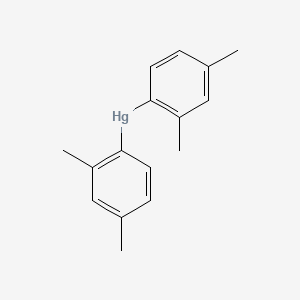

Bis(2,4-dimethylphenyl)mercury

Description

Overview of Organomercury Compounds

Organomercury compounds are a class of organometallic substances characterized by at least one covalent bond between a carbon atom and a mercury atom. wikipedia.orgontosight.aicharlotte.edu These compounds typically feature mercury in the +2 oxidation state and often exhibit a linear geometry. wikipedia.org The carbon-mercury bond is notably stable towards air and water, a property that distinguishes them from many other organometallic compounds. wikipedia.orgslideshare.net

Historically, organomercury compounds have found use in various applications, including as fungicides, antiseptics, and in organic synthesis. charlotte.eduslideshare.net However, due to environmental and health concerns associated with mercury, the use of many of these compounds has been significantly curtailed. ontosight.ai International agreements like the Minamata Convention on Mercury aim to reduce mercury pollution from human activities, including the use of mercury in various products and processes. ontosight.ai

Historical Development and Evolution of Diarylmercury Species in Organometallic Chemistry

The study of organomercury compounds dates back to the 19th century, with significant advancements occurring throughout the 20th century. thieme-connect.de The discovery of electrophilic substitution of aromatic compounds by mercury(II) salts by Dimroth at the end of the 1800s spurred considerable interest in this class of compounds. thieme-connect.de This led to the development of various methods for creating mercury-carbon bonds. thieme-connect.de

Diarylmercury compounds, a subclass of organomercury compounds where two aryl groups are bonded to a mercury atom, became important reagents in the development of organometallic chemistry. For instance, in 1917, Wilhelm Schlenk utilized diarylmercury compounds in transmetalation reactions with lithium metal to synthesize the first organolithium compounds. nih.gov This highlights the pivotal role of diarylmercury species in the historical progression of organometallic synthesis. The interconversion between arylmercuric halides and diarylmercury compounds has also been a subject of study. capes.gov.br

Contemporary Research Landscape of Organomercury Compounds

Modern research into organomercury compounds continues to explore their unique chemical properties and potential applications, often with a focus on specialized areas. While broad applications have diminished due to toxicity concerns, their utility as synthetic intermediates in organic and organometallic chemistry persists. wikipedia.org For example, they are employed in transmetalation reactions to create other organometallic reagents. wikipedia.org

Contemporary research also investigates the intricate interactions of organomercury compounds in biological systems and the environment. nih.govnih.govtandfonline.com There is ongoing research into the synthesis and characterization of novel organomercury compounds with specific functionalities, including those with intramolecular coordination. ubbcluj.ro The study of organomercury compounds also extends to their use in understanding fundamental chemical processes and in the development of analytical methods for mercury speciation. tandfonline.comtaylorandfrancis.com

Structure

2D Structure

Properties

CAS No. |

56457-44-4 |

|---|---|

Molecular Formula |

C16H18Hg |

Molecular Weight |

410.91 g/mol |

IUPAC Name |

bis(2,4-dimethylphenyl)mercury |

InChI |

InChI=1S/2C8H9.Hg/c2*1-7-4-3-5-8(2)6-7;/h2*3-4,6H,1-2H3; |

InChI Key |

RIKKRDCPNUHYMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)[Hg]C2=C(C=C(C=C2)C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for Bis 2,4 Dimethylphenyl Mercury

Direct Mercuration Pathways

Direct mercuration involves the electrophilic substitution of a hydrogen atom on an aromatic ring with a mercury-containing group. This is typically achieved by reacting the aromatic substrate with a mercury(II) salt, such as mercury(II) acetate (B1210297) or mercury(II) trifluoroacetate. For the synthesis of bis(2,4-dimethylphenyl)mercury, the starting aromatic compound is m-xylene (B151644) (1,3-dimethylbenzene). ymdb.ca

The reaction of m-xylene with mercury(II) salts leads to the formation of an arylmercury salt, which can then be converted to the diarylmercury compound. A significant challenge in this pathway is controlling the regioselectivity of the electrophilic attack. The two methyl groups on the m-xylene ring direct the substitution to the ortho and para positions. This results in a mixture of isomers, primarily 4-chloro-m-xylene and 2-chloro-m-xylene, when chlorinating in the presence of a catalyst. google.com While direct mercuration is a feasible route, it often requires subsequent separation of the resulting isomeric products, which can be complex.

| Reaction Parameter | Details | Outcome | Reference |

| Substrate | m-Xylene | - | ymdb.ca |

| Reagent | Mercury(II) Acetate (Hg(OAc)₂) | Forms an arylmercury acetate intermediate | |

| Key Challenge | Regioselectivity | Produces a mixture of isomers (e.g., mercuration at C-4, C-2, C-6) | google.com |

| Subsequent Step | Symmetrization | The intermediate arylmercury salt is converted to the diarylmercury compound. |

Transmetallation Reactions in Organomercury Synthesis

Transmetallation is one of the most common and versatile methods for forming carbon-mercury bonds. nih.gov This process involves the transfer of an organic group from a more electropositive metal to the mercury center. libretexts.org Organolithium and organomagnesium (Grignard) reagents are the most frequently used precursors for this purpose. wikipedia.org

A highly effective and widely used method for synthesizing symmetrical diarylmercury compounds is the reaction of a mercury(II) halide (HgCl₂, HgBr₂, or HgI₂) with two equivalents of an aryl Grignard or aryllithium reagent. wikipedia.orgnih.gov For the preparation of this compound, the corresponding Grignard reagent, 2,4-dimethylphenylmagnesium bromide, is reacted with mercury(II) chloride. iau.ir

The general reaction proceeds as follows: 2 Ar-MgX + HgX₂ → Ar₂Hg + 2 MgX₂

This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The significant difference in electronegativity between magnesium (or lithium) and mercury drives the reaction to completion, generally providing good to excellent yields of the desired diarylmercury product.

| Precursor Reagent | Mercury Salt | Solvent | Key Features | Reference |

| 2,4-Dimethylphenylmagnesium bromide | Mercury(II) chloride (HgCl₂) | Tetrahydrofuran (THF) | Standard, high-yield Grignard reaction. | wikipedia.org |

| Aryllithium (general) | Mercury(II) bromide (HgBr₂) | Diethyl ether | Alternative to Grignard, useful for specific substrates. | nih.gov |

| Phenylmagnesium bromide | Mercury(II) chloride | Diethyl ether | Analogous synthesis for diphenylmercury. wikipedia.org | wikipedia.org |

Redox transmetallation is a process where an organometallic compound is formed through the oxidation of a zero-valent metal by another organometallic compound. epa.govrsc.org Diarylmercury compounds, particularly the highly electrophilic bis(pentafluorophenyl)mercury, Hg(C₆F₅)₂, are effective reagents for this type of reaction, especially in the synthesis of organolanthanoid complexes. epa.govchemistryviews.org In these reactions, an elemental lanthanoid metal reacts with Hg(C₆F₅)₂ in a donor solvent, resulting in the formation of a lanthanoid-carbon bond and elemental mercury. epa.gov

However, in the context of synthesizing a diarylmercury compound like this compound, this specific pathway is not directly applicable. The principle of redox transmetallation is instead exploited in the reverse direction, as described in section 2.2.1, where a highly electropositive metal in an organometallic compound (like a Grignard or organolithium reagent) reduces a mercury(II) salt. nih.gov The use of Hg(C₆F₅)₂ is primarily as an oxidative transmetallating agent for preparing other, more reactive organometallics, rather than as a precursor for less reactive diarylmercury compounds. chemistryviews.org

Ligand Exchange and Coupling Approaches in Arylmercury Formation

Ligand exchange, also known as symmetrization, is another established route to diarylmercury compounds. This method starts with an organomercury halide (ArHgX), which can often be prepared via direct mercuration. The organomercury halide is then treated with a variety of reagents that promote a redistribution reaction to form the more stable, symmetrical diarylmercury compound and an inorganic mercury salt. uu.nl

The general reaction is: 2 ArHgX → Ar₂Hg + HgX₂

This equilibrium can be driven to the right by the addition of complexing agents that bind to the mercury(II) halide, such as ammonia, iodide ions, or phosphines. Reducing agents can also be used to convert the mercury(II) halide byproduct into elemental mercury, effectively removing it from the equilibrium. The stability of the resulting diarylmercury compound, which often benefits from the chelate effect in specific ligand environments, can also favor product formation. libretexts.org

Exploratory Synthetic Routes to Diarylmercury Systems

Beyond the primary methods, several other routes for the synthesis of diarylmercury compounds have been explored. While not always as general or high-yielding, they offer alternative pathways. Retrosynthetic analysis, a technique of working backward from a target molecule, helps in devising such new synthetic routes. wikipedia.orgstudyrocket.co.uk

One such method is the decarboxylation of mercury(II) carboxylates . Heating a mercury(II) salt of a carboxylic acid can lead to the extrusion of carbon dioxide and the formation of an organomercury compound.

Another exploratory approach involves the decomposition of aryl diazonium salts . In the presence of mercury, aryl diazonium salts can decompose to yield aryl radicals, which can then be trapped by the mercury to form organomercury compounds. For instance, 2-diazo-1-(2,4-dimethylphenyl)ethan-1-one is a known diazo compound derived from a dimethylphenyl precursor, highlighting the accessibility of such starting materials. orgsyn.org

Furthermore, modern synthetic organic chemistry offers possibilities through transition-metal-catalyzed cross-coupling reactions . While palladium-catalyzed reactions are more commonly used to form carbon-carbon or carbon-heteroatom bonds, similar principles could be adapted for carbon-mercury bond formation, although this remains a less-explored area compared to the classical methods. core.ac.uk

Single Crystal X-ray Diffraction Analysis of Crystalline Forms

For diarylmercury compounds, the C-Hg-C bond is typically linear or very close to linear. A key structural feature is the rotational orientation of the two aryl rings relative to each other. In the case of the parent compound, diphenylmercury, a redetermination of its crystal structure at 120 K confirmed that the molecules are linked by C—H⋯π(arene) hydrogen bonds to form sheet-like structures. researchgate.net While numerous diarylmercury compounds have been structurally characterized, specific crystallographic data, such as a CIF (Crystallographic Information File), for this compound were not available in the searched literature. However, based on related structures, the molecule is expected to adopt a nearly linear C-Hg-C arrangement, with the two 2,4-dimethylphenyl rings likely twisted relative to each other to minimize steric hindrance between the ortho-methyl groups and the opposing ring. researchgate.netwaikato.ac.nz

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, a combination of proton (¹H), carbon-13 (¹³C), and mercury-199 (B1194827) (¹⁹⁹Hg) NMR studies provides a complete picture of the molecule's constitution and the electronic environment around the mercury center. A key study by Rowland and Thomas in 1985 provided significant NMR data for a series of methyl-substituted diarylmercury compounds, including this compound. scribd.comhuji.ac.ilacs.orgacs.org

Proton (¹H) NMR spectroscopy gives information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the methyl group protons.

The aromatic region would show a set of multiplets corresponding to the three distinct protons on each phenyl ring. The methyl groups at the C2 (ortho) and C4 (para) positions would each appear as a sharp singlet, with their chemical shifts influenced by their position on the aromatic ring. The integration of these signals would confirm the ratio of aromatic to methyl protons.

| Proton Type | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |

| Aromatic-H | 6.8 - 7.5 | Multiplet (m) |

| CH ₃ (ortho) | ~2.3 | Singlet (s) |

| CH ₃ (para) | ~2.1 | Singlet (s) |

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. The spectrum of this compound is expected to show eight distinct signals, corresponding to the six unique aromatic carbons and the two different methyl carbons. The carbon atom directly bonded to the mercury atom (the ipso-carbon, C1) is of particular interest, as its chemical shift and coupling to ¹⁹⁹Hg provide insight into the C-Hg bond. The chemical shifts for the carbons in methyl-substituted diarylmercury compounds have been systematically studied. acs.orgacs.org

| Carbon Atom | Expected Chemical Shift (δ) Range (ppm) |

| C1 (ipso-C-Hg) | 170 - 180 |

| C2 (C-CH₃) | 135 - 145 |

| C3 | 128 - 135 |

| C4 (C-CH₃) | 135 - 145 |

| C5 | 125 - 130 |

| C6 | 128 - 135 |

| C H₃ (ortho) | 20 - 25 |

| C H₃ (para) | 20 - 25 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound, with data referenced from studies on related compounds. acs.orgacs.org

Mercury possesses two NMR-active nuclei, but ¹⁹⁹Hg (spin I=1/2, 16.87% natural abundance) is the nucleus of choice for high-resolution NMR due to its sharp signals. huji.ac.il ¹⁹⁹Hg NMR is exceptionally sensitive to the electronic environment at the mercury atom, with chemical shifts spanning a very wide range. huji.ac.il This makes it an excellent probe for studying organomercury compounds. scribd.com

The ¹⁹⁹Hg chemical shift for this compound has been reported in the literature. acs.orgacs.org Studies on various diarylmercury compounds show a clear correlation between the electronic properties of the substituents on the aryl rings and the ¹⁹⁹Hg chemical shift. acs.org For this compound, the electron-donating methyl groups cause the ¹⁹⁹Hg signal to shift compared to the unsubstituted diphenylmercury.

| Nucleus | Reference Compound | Reported Chemical Shift (δ) (ppm) |

| ¹⁹⁹Hg | Dimethylmercury (Me₂Hg) | ~ -750 to -850 |

Table 3: Approximate ¹⁹⁹Hg NMR Chemical Shift for this compound, with data referenced from studies on related compounds. acs.orgacs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₆H₁₈Hg), HRMS would be used to measure the mass of the molecular ion. The experimentally determined mass is then compared to the theoretically calculated mass based on the exact masses of the most abundant isotopes of carbon, hydrogen, and mercury. A close match (typically within 5 ppm) provides unambiguous confirmation of the molecular formula. While specific experimental HRMS data for this compound was not found in the searched literature, the expected theoretical mass can be calculated.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would confirm the presence of the 2,4-dimethylphenyl ligands.

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands for aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the methyl groups just below 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy would complement the IR data. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric Hg-C stretching vibration would also be a key feature, though it may be weak and appear at low frequencies.

Specific experimental IR and Raman spectra for this compound were not located in the reviewed literature.

Electrophilic and Nucleophilic Reactivity of the Mercury-Carbon Bond

The mercury-carbon bond in diarylmercury compounds is characteristically weak and polarized, with the carbon atom bearing a partial negative charge. This renders the carbon atom susceptible to attack by electrophiles. It is anticipated that this compound would undergo electrophilic cleavage reactions with various electrophiles such as protic acids (e.g., HCl) and halogens (e.g., Br₂, I₂). These reactions would likely proceed via an SE2 (substitution, electrophilic, bimolecular) mechanism, cleaving one of the aryl-mercury bonds to form an arylmercuric salt and a hydrocarbon.

Conversely, the mercury center is electrophilic and can be subject to nucleophilic attack. However, direct nucleophilic substitution at the mercury-carbon bond is less common for diarylmercury compounds unless facilitated by specific reagents or reaction conditions.

Transmetallation Reactions Involving this compound as a Reagent

Transmetallation, the transfer of an organic group from one metal to another, is a cornerstone of organometallic chemistry and a primary application of organomercury compounds. gla.ac.uk

Reactions with Main Group Metals

This compound would be expected to undergo transmetallation with more electropositive main group metals, such as lithium and aluminum. For instance, reaction with lithium metal would likely yield 2,4-dimethyllithium and elemental mercury. Similarly, reaction with aluminum could produce tris(2,4-dimethylphenyl)aluminum. The driving force for these reactions is the formation of a more stable organometallic compound with the more electropositive metal.

Reactions with Transition Metal Centers

Transmetallation from mercury to transition metals like palladium and platinum is a well-established method for the formation of new carbon-metal bonds. gla.ac.uk It is plausible that this compound could serve as a 2,4-dimethylphenyl group transfer agent to palladium(II) or platinum(II) complexes, a critical step in various cross-coupling reactions. For example, a reaction with a palladium(II) halide complex could yield a (2,4-dimethylphenyl)palladium(II) species, which could then participate in further catalytic steps. One study noted the use of bis(2,6-dimethylphenyl)mercury in the synthesis of a platinum cluster, implying a transmetallation event, though specifics of the reaction were not detailed. acs.org

Cleavage Reactions of Mercury-Carbon Bonds: Pathways and Products

The cleavage of the mercury-carbon bond in diarylmercury compounds can be initiated by various reagents and conditions. As mentioned, electrophilic cleavage is a common pathway. Photochemical cleavage is another possibility, where UV irradiation can induce homolytic cleavage of the Hg-C bond to generate aryl radicals and elemental mercury. Thermal decomposition can also lead to bond cleavage, although this often requires high temperatures.

Oxidative Addition and Reductive Elimination Processes in Mercury Organometallics

While oxidative addition and reductive elimination are fundamental processes in transition metal chemistry, their direct role in the chemistry of mercury itself is less pronounced as mercury typically exists in the 0 or +2 oxidation state. nih.govacs.org However, organomercury compounds can participate in the catalytic cycles of other metals where these processes are central. For example, the transmetallation of an aryl group from mercury to a palladium(0) complex can be viewed as part of an oxidative addition step in a broader catalytic cycle. The subsequent coupling of two organic groups on the palladium center, leading to product formation and regeneration of the palladium(0) catalyst, is a reductive elimination step.

Mechanistic Pathways of Mercury-Mediated Transformations

The mechanisms of reactions involving organomercury compounds are diverse. Electrophilic substitution at carbon is a key mechanistic pathway, as discussed. Radical mechanisms can also be operative, particularly in photochemical or high-temperature reactions. In the context of transmetallation reactions with transition metals, the mechanism can be complex, potentially involving initial coordination of the organomercury compound to the metal center, followed by the aryl group transfer. The specifics of these pathways, including the nature of intermediates and transition states, have been the subject of considerable study for general organomercury compounds, but not specifically for this compound.

Physical and Chemical Properties of Bis 2,4 Dimethylphenyl Mercury

Bis(2,4-dimethylphenyl)mercury is a solid compound at room temperature. Its physical and chemical properties are influenced by the presence of the two 2,4-dimethylphenyl (xylyl) groups attached to the mercury atom. Like other diarylmercury compounds, it is generally stable to air and water. wikipedia.org

| Property | Value |

| CAS Number | 56457-44-4 parchem.com |

| Molecular Formula | C16H18Hg molaid.com |

| Appearance | Solid |

| Solubility | Generally insoluble in water, soluble in organic solvents. |

Spectroscopic Characterization of Bis 2,4 Dimethylphenyl Mercury

The structure of Bis(2,4-dimethylphenyl)mercury can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR spectroscopy would show characteristic signals for the aromatic protons and the methyl protons of the dimethylphenyl groups.

¹³C NMR spectroscopy would reveal the carbon atoms of the aromatic rings and the methyl groups. molaid.com

¹⁹⁹Hg NMR spectroscopy, if performed, would show a chemical shift characteristic of a diarylmercury compound. lew.ro

Infrared (IR) Spectroscopy : The IR spectrum would display absorption bands corresponding to the C-H stretching and bending vibrations of the aromatic and methyl groups, as well as the C-C stretching vibrations within the aromatic rings. molaid.com

Mass Spectrometry (MS) : Mass spectrometry would show the molecular ion peak corresponding to the mass of the entire molecule, as well as fragmentation patterns characteristic of the loss of the dimethylphenyl groups.

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals for aromatic and methyl protons. |

| ¹³C NMR | Resonances for aromatic and methyl carbons. molaid.com |

| IR Spectroscopy | C-H and C-C stretching and bending vibrations. molaid.com |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern. |

Coordination Chemistry and Ligand Design Studies Featuring the 2,4 Dimethylphenylmercury Moiety

Complexation with Transition Metal Centers as a Ligand

Organomercury compounds, particularly those with aryl substituents, can act as ligands to transition metals. The mercury center, in this case, can be considered a soft Lewis acid, capable of interacting with transition metal centers. While direct studies on bis(2,4-dimethylphenyl)mercury as a ligand are scarce, research on similar mercury-containing ligands offers a glimpse into its potential coordination behavior.

For instance, mercury(II) halides have been shown to act as ligands to various transition metals, forming heterometallic complexes. mdpi.com The interaction between the mercury center and the transition metal can be influenced by the other ligands present on both metals. In related systems, the formation of M-Hg bonds has been observed, with bond strengths comparable to conventional Lewis base interactions. mdpi.com

In a study of mercury(II) complexes with Schiff base iminopyridine ligands, the mercury ion was shown to coordinate to the nitrogen atoms of the ligand. iau.ir Specifically, a complex of [dibromo(2,5-dimethylphenyl) pyridine-2-yl methylene (B1212753) amine] mercury(II) was synthesized, demonstrating the compatibility of the dimethylphenyl group within a coordinated ligand structure. iau.ir

Furthermore, research on heteroleptic mercury(II) complexes with an organoselenolato ligand, 2-(Me2NCH2)C6H4Se, revealed the formation of a 1D zig-zag polymeric chain in the solid state through Se···Hg secondary interactions. lew.ro This suggests that even when the primary coordination is not with a transition metal, the potential for secondary interactions leading to larger assemblies is present.

Ligand Architecture and Coordination Modes in Organomercury Complexes

The architecture of ligands plays a crucial role in determining the coordination geometry and the resulting properties of the metal complexes. In organomercury compounds of the type R₂Hg, a linear C-Hg-C geometry is generally observed. The introduction of substituents on the aryl rings, such as the dimethyl groups in this compound, can influence the steric and electronic properties of the molecule, which in turn affects its packing in the solid state and its potential as a ligand.

The coordination of mercury(II) is flexible and can range from two-coordinate linear to higher coordination numbers, often dictated by the nature of the ligands and counter-ions. ncl.ac.uk For example, in a series of mercury(II) coordination polymers with the 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) (bpo) ligand, the coordination number of mercury varied from four to six depending on the counter-ion present (I⁻, Br⁻, SCN⁻, N₃⁻, and NO₂⁻). ncl.ac.uk

In the context of ligands containing dimethylphenyl groups, a study on mercury(II) complexes of N,N'-diarylformamidine dithiocarbamates, including N,N'-bis(2,6-dimethylphenyl)formamidine dithiocarbamate (B8719985), revealed that the Hg(II) centers are coordinated to four sulfur atoms from two dithiocarbamate ligands, resulting in distorted square planar geometries. epa.gov This demonstrates that the steric bulk of the dimethylphenyl groups can be accommodated in such coordination environments.

The table below summarizes the coordination environments of mercury in complexes with ligands containing dimethylphenyl or similar substituted phenyl groups.

| Compound/Ligand | Coordination Number | Geometry | Reference |

| [Dibromo(2,5-dimethylphenyl) pyridine-2-yl methylene amine] mercury(II) | 4 | Tetrahedral (presumed) | iau.ir |

| [Hg(N,N'-bis(2,6-dimethylphenyl)formamidine dithiocarbamate)₂] | 4 | Distorted Square Planar | epa.gov |

| Bis[N-(phenyl)-3,5-dinitrothiobenzamidato]mercury(II) | 2 | Linear | ncl.ac.uk |

Supramolecular Assembly and Intermolecular Interactions in Mercury Complexes

The solid-state structures of mercury complexes are often governed by a variety of intermolecular interactions, leading to the formation of supramolecular assemblies. These interactions can include hydrogen bonds, π-π stacking, and metallophilic (Hg···Hg) or other secondary (e.g., Hg···S) interactions.

In a study of mercury(II) diphenyldithiophosphate complexes, a complex containing O,O-bis(3,4-dimethylphenyl) phosphorodithioate (B1214789) was found to form a polymeric unit with an additional Hg···S bond, highlighting the role of such interactions in building higher-dimensional structures. researchgate.netrsc.org The supramolecular network in these complexes was further stabilized by hydrogen bonds and CH···π interactions. researchgate.netrsc.org

The crystal structure of bis{3-(3,4-dimethylphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) provides an excellent example of the types of intermolecular interactions that can be expected in compounds containing the dimethylphenyl group. nih.goviucr.org In this complex, neighboring molecules are linked through weak C-H···π interactions, forming mono-periodic columns. nih.goviucr.org These columns are further connected into layers by other weak hydrogen bonds. nih.goviucr.org Hirshfeld surface analysis revealed the significant contributions of H···H, H···C/C···H, and H···N/N···H contacts to the crystal packing. nih.gov

The table below details the types of intermolecular interactions observed in related compounds containing dimethylphenyl groups.

| Compound | Intermolecular Interaction Types | Supramolecular Architecture | Reference |

| [Hg(O,O-bis(3,4-dimethylphenyl) phosphorodithioate)₂]n | Hg···S, Hydrogen bonds, CH···π | 1D Polymeric Chain | researchgate.netrsc.org |

| Bis{3-(3,4-dimethylphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) | C-H···π, Weak Hydrogen Bonds | Mono-periodic columns, di-periodic layers | nih.goviucr.org |

| [HgCl{SeC₆H₄(CH₂NMe₂)-2}] | Se···Hg secondary interactions | 1D Zig-zag Polymeric Chain | lew.ro |

Theoretical and Computational Chemistry of Bis 2,4 Dimethylphenyl Mercury Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. DFT calculations can elucidate the distribution of electrons within Bis(2,4-dimethylphenyl)mercury, providing a basis for understanding its stability and chemical behavior.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the precise values of HOMO and LUMO energies, and consequently the HOMO-LUMO gap, would depend on the level of theory (functional) and basis set employed in the calculation.

Furthermore, DFT can be used to calculate various reactivity descriptors that quantify the molecule's propensity to participate in chemical reactions. These descriptors, derived from the conceptual DFT framework, include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related organomercury compounds.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and would require specific DFT calculations to be confirmed.)

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Electronegativity (χ) | 3.0 eV |

| Chemical Hardness (η) | 2.8 eV |

| Electrophilicity Index (ω) | 1.61 eV |

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions involving this compound. By calculating the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For instance, the thermal or photochemical decomposition of diarylmercury compounds is a reaction of significant interest. Quantum chemical calculations could model the homolytic cleavage of the carbon-mercury bonds to form aryl radicals and elemental mercury. Such models would provide insights into the bond dissociation energies and the factors influencing the stability of the C-Hg bond.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

In the solid state, the properties of this compound are influenced by the way its molecules pack together, which is governed by intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions in a crystal lattice.

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contacts, which appear as red spots on the dnorm surface.

A complementary tool is the 2D fingerprint plot, which is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface. Different types of intermolecular contacts (e.g., H···H, C···H, π···π stacking) have characteristic appearances on the fingerprint plot, allowing for their quantitative analysis. For this compound, one would expect significant contributions from H···H and C···H contacts, and potentially π···π interactions between the dimethylphenyl rings.

Energy framework analysis builds upon the Hirshfeld surface by calculating the interaction energies between pairs of molecules in the crystal. This allows for the visualization of the crystal packing in terms of the energetic contributions of different types of interactions (electrostatic, polarization, dispersion, and exchange-repulsion), providing a deeper understanding of the forces that hold the crystal together.

Table 2: Hypothetical Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound (Note: The following data is illustrative and would require specific crystallographic data and Hirshfeld analysis.)

| Intermolecular Contact | Percentage Contribution (Illustrative) |

| H···H | 65% |

| C···H / H···C | 25% |

| C···C | 8% |

| Other | 2% |

Spectroscopic Parameter Prediction and Validation

Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data. Theoretical calculations can provide valuable insights into the vibrational and nuclear magnetic resonance (NMR) spectra of this compound.

Vibrational Spectroscopy (IR and Raman): DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities in the infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes to specific molecular motions (e.g., C-H stretching, ring deformations, C-Hg stretching) can be made. This is particularly useful for identifying characteristic vibrational signatures of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another important application of computational chemistry. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus in the molecule. These can then be converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (TMS). Accurate prediction of NMR spectra can aid in the structural elucidation and confirmation of the synthesis of this compound.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound (Note: The following data is illustrative and would require specific computational and experimental validation.)

| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Illustrative) |

| C-Hg Stretch (IR) | 485 cm⁻¹ | 490 cm⁻¹ |

| Aromatic C-H Stretch (IR) | 3050 cm⁻¹ | 3045 cm⁻¹ |

| ¹³C NMR (ipso-Carbon) | 150 ppm | 152 ppm |

| ¹H NMR (Methyl Protons) | 2.3 ppm | 2.35 ppm |

Q & A

Q. What are the established synthesis routes for Bis(2,4-dimethylphenyl)mercury, and what methodological considerations are critical for reproducibility?

this compound is typically synthesized via transmetallation reactions using mercury(II) salts and aryl Grignard reagents or organolithium compounds. For example, reacting HgCl₂ with 2,4-dimethylphenyllithium in anhydrous ether under inert conditions yields the target compound. Key considerations include strict exclusion of moisture, temperature control (−78°C to room temperature), and stoichiometric precision to avoid side products like mixed aryl-mercury species. Post-synthesis purification via recrystallization (e.g., using toluene/hexane) is essential to isolate the pure compound .

Q. How is this compound structurally characterized, and what analytical techniques are most reliable?

Structural elucidation relies on X-ray crystallography for definitive confirmation of molecular geometry. The SHELX suite (e.g., SHELXL) is widely used for refining crystallographic data, particularly for mercury-containing organometallics, due to its robust handling of heavy-atom scattering . Complementary techniques include:

- NMR Spectroscopy : NMR (though low sensitivity) and / NMR for aryl group analysis.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and isotopic patterns.

- Elemental Analysis : Quantifying mercury content via cold-vapor atomic absorption spectroscopy (CVAAS) to validate purity .

Q. What are the primary toxicity concerns associated with this compound, and how should researchers mitigate risks?

While specific toxicity data for this compound is sparse, structural analogs (e.g., dimethylmercury) indicate extreme neurotoxicity and volatility. Recommended protocols:

- Conduct all handling in fume hoods with mercury-specific traps.

- Use PPE (gloves, face shields) and continuous air monitoring.

- Employ in vitro assays (e.g., neuronal cell viability tests) as preliminary toxicity screens before in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Discrepancies often arise from impurities or solvent effects. Methodological solutions include:

- Standardized Solubility Testing : Use saturated solutions in rigorously dried solvents (e.g., THF, DCM) with gravimetric analysis.

- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds to assess stability.

- Cross-Validation : Compare results across multiple techniques (e.g., DSC for melting points vs. crystallography) .

Q. What computational strategies are effective in predicting the reactivity of this compound in catalytic or materials science applications?

Density Functional Theory (DFT) simulations using basis sets like LANL2DZ (for Hg) and B3LYP functionals can model:

Q. How can this compound be utilized in designing mercury-resistant materials or environmental remediation systems?

Potential applications include:

- Mercury Capture : Functionalizing porous polymers with analogous aryl-mercury moieties to bind Hg²⁺ ions.

- Catalytic Degradation : Photocatalytic systems using TiO₂ nanoparticles to decompose organomercury pollutants under UV light.

- Sensor Development : Electrochemical sensors with mercury-selective electrodes modified by this compound .

Q. What experimental design principles are critical for studying the environmental fate of this compound in aqueous systems?

Key considerations:

- Hydrolysis Kinetics : Monitor degradation in buffered solutions (pH 4–9) using LC-MS to identify byproducts like Hg⁰ or HgO.

- Biotic Interactions : Microcosm studies with mercury-resistant bacteria (e.g., Pseudomonas putida) to assess biodegradation pathways.

- Sediment Binding : Batch adsorption experiments with kaolinite or humic acids to quantify partition coefficients .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.